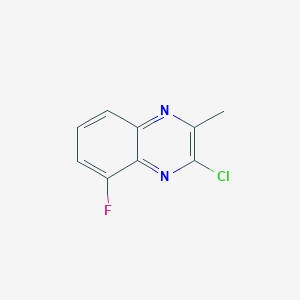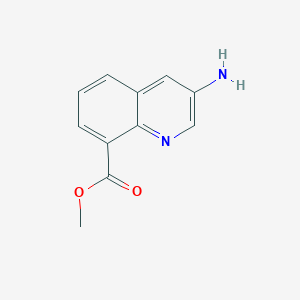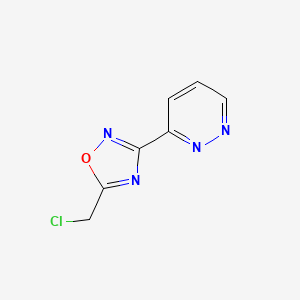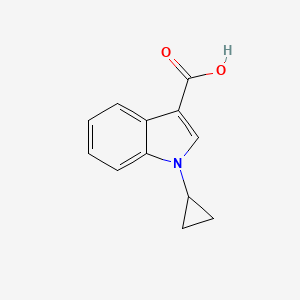
5-Hydrazinylnaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the naphthalene ring at the 5-position and a carboxylic acid group (-COOH) at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid typically involves the hydrazination of a naphthalene derivative. One common method is the reaction of 5-nitronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 5-nitronaphthalene-1-carboxylic acid
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
Product: this compound
The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydrazinylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group in the starting material can be reduced to form the hydrazine derivative.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Azo Compounds: Formed by the oxidation of the hydrazine group.
Hydrazones: Formed by the reaction of the hydrazine group with carbonyl compounds.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
5-Hydrazinylnaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydrazinylnaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS) through redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminonaphthalene-1-carboxylic acid: Similar structure but with an amino group instead of a hydrazine group.
5-Nitronaphthalene-1-carboxylic acid: Precursor in the synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid.
1-Naphthylhydrazine: Similar hydrazine functionality but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the hydrazine and carboxylic acid functional groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
887595-13-3 |
|---|---|
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-hydrazinylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-13-10-6-2-3-7-8(10)4-1-5-9(7)11(14)15/h1-6,13H,12H2,(H,14,15) |
Clé InChI |
MBAUFHNNSAVZCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2NN)C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine](/img/structure/B11900648.png)
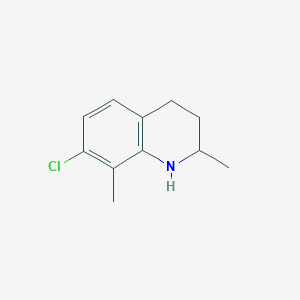

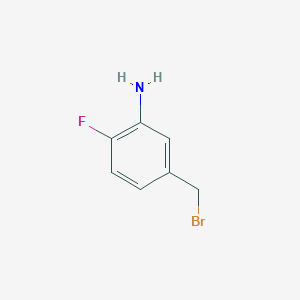
![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)


![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)
![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)
